1-Acetyl-2-piperidinecarbonitrile
Description
1-Acetyl-2-piperidinecarbonitrile (systematic name: 1-(2-cyano-1-piperidinyl)ethanone) is a piperidine derivative featuring an acetyl group at the 1-position and a nitrile (cyano) group at the 2-position of the piperidine ring. Piperidine derivatives with nitrile substituents are commonly utilized as intermediates in pharmaceutical synthesis, particularly for their role in modulating biological activity and enhancing metabolic stability .
Key structural attributes include:
- Molecular Formula: Likely C₈H₁₂N₂O (inferred from analogs such as 1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂) and 1-(2-(Piperidin-4-yl)acetyl)piperidine-4-carbonitrile (C₁₃H₂₁N₃O) ).
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-acetylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c1-7(11)10-5-3-2-4-8(10)6-9/h8H,2-5H2,1H3 |
InChI Key |
GRINJXMJGUDRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Stability and Reactivity
- 1-Piperidinocyclohexanecarbonitrile exhibits long-term stability (≥5 years at -20°C) , whereas nitrile-containing pyrrolidine analogs (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile ) may degrade under acidic/basic conditions due to labile chloroacetyl groups.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
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